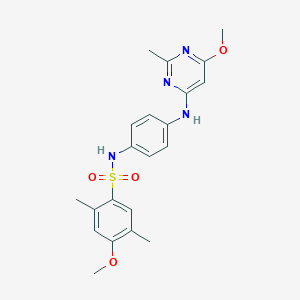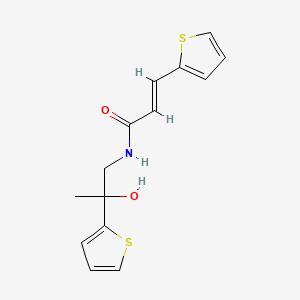
(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is a member of the acrylamide family, which is widely used in the synthesis of polymers, plastics, and other materials. In recent years, there has been a growing interest in the potential biological activities of (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide, which has led to numerous studies investigating its properties and applications.
Mécanisme D'action
The mechanism of action of (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism is that (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide can inhibit the activity of enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases. Another proposed mechanism is that this compound can induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide has been shown to have antioxidant properties, which may protect cells from oxidative stress and damage.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce oxidative stress. In vivo studies have demonstrated that (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide can reduce tumor growth and metastasis in animal models of cancer. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its potential biological activities, which may be useful in investigating the mechanisms of cancer cell proliferation, apoptosis, and oxidative stress. Furthermore, this compound may have applications in the development of novel cancer therapies and neuroprotective agents. However, there are also limitations to using (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Orientations Futures
There are numerous future directions for research on (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide. One direction is to investigate its potential applications in the development of novel cancer therapies and neuroprotective agents. Furthermore, future studies could focus on elucidating the mechanisms of action of this compound and identifying potential targets for its activity. Additionally, there is a need for further studies to evaluate the safety and toxicity of (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide in vivo and in clinical trials. Overall, (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide is a promising compound for scientific research, with potential applications in various fields.
Méthodes De Synthèse
The synthesis of (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-acetylthiophene and 2-hydroxyethyl acrylate in the presence of a catalyst. The reaction proceeds through a Michael addition reaction, followed by cyclization and dehydration to yield the final product. The reaction conditions and parameters can be optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Several studies have reported that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Furthermore, (E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-14(17,12-5-3-9-19-12)10-15-13(16)7-6-11-4-2-8-18-11/h2-9,17H,10H2,1H3,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLCZQKLOUHLQQ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CS1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CS1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2881453.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-4-phenyl-3-butenenitrile](/img/structure/B2881455.png)
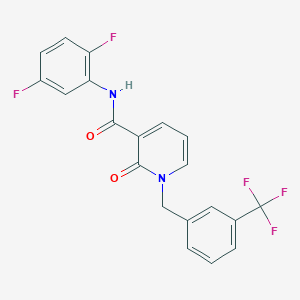
![4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881458.png)
![N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2881459.png)
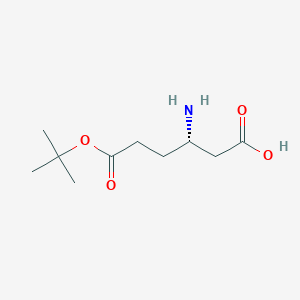
![1-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881461.png)
![7-Chloro-furo[3,2-B]pyridine-2-carbonitrile](/img/structure/B2881464.png)
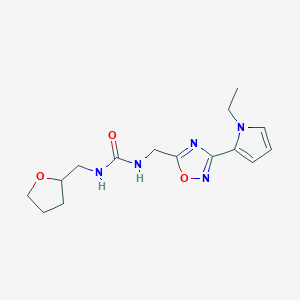
![N-[2-(3-methyl-1-oxobutyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2881468.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-benzylacetamide](/img/structure/B2881469.png)
![methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2881470.png)
